molecular formula C21H19BrN4O3S B10974954 methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10974954
M. Wt: 487.4 g/mol
InChI Key: RHWAGENWTIQOOH-CXUHLZMHSA-N
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Description

METHYL 2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The key steps may involve:

    Condensation Reaction: Combining 4-bromobenzaldehyde with a suitable pyrazole derivative under acidic or basic conditions.

    Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions, often involving sulfur-containing reagents.

    Esterification: Introduction of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazolopyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl groups or the double bond in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially at the bromophenyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolopyrimidines are known for their potential as enzyme inhibitors. This compound might be investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain types of cancer, bacterial infections, or inflammatory diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiazolopyrimidines may interact with enzymes or receptors, inhibiting their activity. This interaction could involve binding to the active site or allosteric sites, disrupting normal function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Other compounds in this class with slight structural variations.

    Pyrazole Derivatives: Compounds with similar pyrazole moieties.

    Bromophenyl Compounds: Molecules containing the bromophenyl group.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C21H19BrN4O3S

Molecular Weight

487.4 g/mol

IUPAC Name

methyl (2E)-2-[(4-bromophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H19BrN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-5-7-14(22)8-6-13/h5-10,18H,1-4H3/b16-9+

InChI Key

RHWAGENWTIQOOH-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC

Origin of Product

United States

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